molecular formula C15H15N3O4 B7468907 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No. B7468907
M. Wt: 301.30 g/mol
InChI Key: OAALTOPFXFHLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, also known as N-(4-nitrophenethyl)-2-hydroxybenzamide, is a synthetic compound that belongs to the class of benzamides. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide promotes the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide are mainly related to its inhibition of HDAC activity. This compound has been shown to induce the expression of genes that are involved in cell differentiation, apoptosis, and immune response. In addition, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its ability to inhibit HDAC activity, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential off-target effects, and the need for further studies to validate its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide. These include:
1. Investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent and selective HDAC inhibitors based on the structure of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential synergistic effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide with other drugs or compounds.
5. Studies on the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound.
Conclusion:
In conclusion, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic compound that has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of HDAC, leading to the activation of gene expression and the induction of cell differentiation, apoptosis, and immune response. The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its potential therapeutic applications and its relatively low toxicity, while its limitations include its limited solubility and potential off-target effects. There are several future directions for the study of this compound, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective HDAC inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the reaction between 2-hydroxybenzoic acid and 4-nitrophenethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamidehydroxysuccinimide (NHS). The reaction yields a white solid product that is purified by recrystallization.

Scientific Research Applications

2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibitors have been investigated as potential therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-hydroxy-N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-14-4-2-1-3-13(14)15(20)17-10-9-16-11-5-7-12(8-6-11)18(21)22/h1-8,16,19H,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAALTOPFXFHLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.